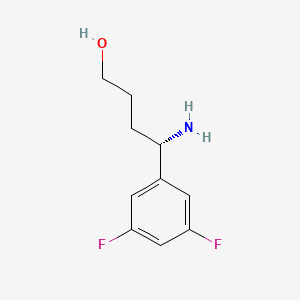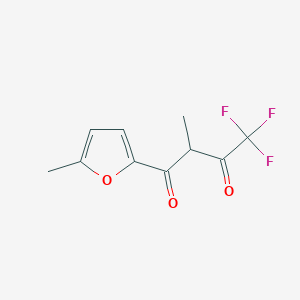
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a furan ring, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione typically involves the reaction of 5-methylfurfural with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties[][6].
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione: This is a closely related compound with a similar structure but different substitution patterns.
Propriétés
Numéro CAS |
579-40-8 |
|---|---|
Formule moléculaire |
C10H9F3O3 |
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H9F3O3/c1-5-3-4-7(16-5)8(14)6(2)9(15)10(11,12)13/h3-4,6H,1-2H3 |
Clé InChI |
AKTUINDWRSSVIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)C(C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
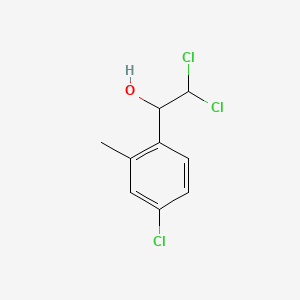
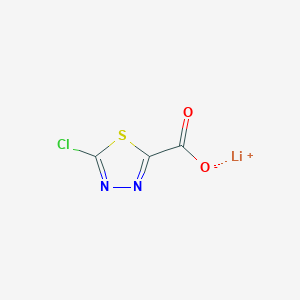
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)

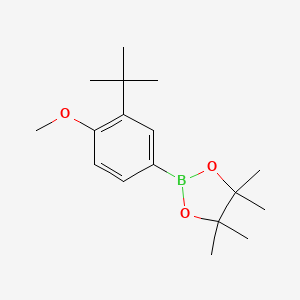
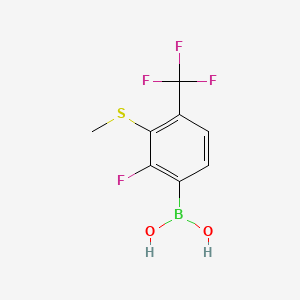
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
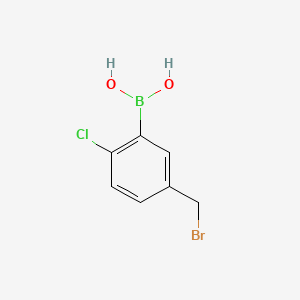
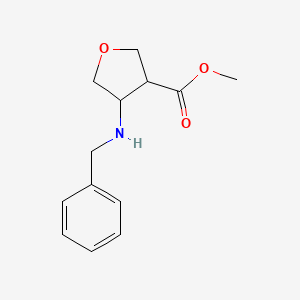
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
